Enhanced Lipophilicity (XLogP 3.1) vs. 3-Methylquinoline (XLogP 2.5) Enables Superior Membrane Permeability
3-Methylthio-quinoline exhibits a computed XLogP of 3.1, which is 0.6 log units higher than that of 3-methylquinoline (XLogP 2.5) [1][2]. This increased lipophilicity is attributed to the sulfur-containing methylthio group, which enhances the compound's ability to partition into lipid bilayers and cross biological membranes. In contrast, the methyl analog is more hydrophilic, potentially limiting passive diffusion across cell membranes [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 3-Methylquinoline: XLogP3 = 2.5 |
| Quantified Difference | ΔXLogP = +0.6 |
| Conditions | Computed property (XLogP3 3.0 algorithm) as reported in PubChem |
Why This Matters
A higher XLogP value directly correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability in drug development.
- [1] PubChem. (2025). 3-Methylquinoline. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/612-58-8 View Source
- [2] PubChem. (2025). Quinoline, 3-(methylthio)-. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Quinoline_-3-_methylthio- View Source
